molecular formula C24H51P B1581425 Trioctylphosphine CAS No. 4731-53-7

Trioctylphosphine

Cat. No.: B1581425
CAS No.: 4731-53-7
M. Wt: 370.6 g/mol
InChI Key: RMZAYIKUYWXQPB-UHFFFAOYSA-N
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Description

Trioctylphosphine (TOP, C₂₄H₅₁P) is a tertiary phosphine compound widely used in coordination chemistry, catalysis, and nanomaterial synthesis. Its three octyl chains confer high lipophilicity, enabling its role as a solvent, stabilizer, and phosphorus source in colloidal synthesis . TOP’s electron-donating phosphorus atom facilitates interactions with transition metals, making it critical for producing metal phosphides and controlling nanocrystal growth .

Preparation Methods

Primary Synthetic Route: Multi-Step Reaction from Sodium Hypophosphite

A robust preparation method for trioctylphosphine oxide (a closely related compound often synthesized alongside this compound) involves the following key steps:

Step Number Reaction Step Description Reaction Conditions Key Analytical Monitoring
1 Octene Addition Sodium hypophosphite or inferior sodium phosphate is dissolved in a solvent and reacted with octene to form dioctylphosphinic acid (HDOP). Heated to 120°C, then 135°C; slow addition of octene; solvent such as acetic acid or toluene used ^31P NMR to detect reaction endpoint
2 Trichlorosilane Reduction Dioctylphosphinic acid is reduced with trichlorosilane in a closed reactor to form dioctyl phosphorus chloride. 80°C, 16 hours; solvent like trichloromethane ^31P NMR endpoint monitoring
3 Bromoalkane Addition or Alcoholysis Dioctyl phosphorus chloride undergoes substitution with bromoalkane or alcoholysis to yield this compound oxide. 100°C for 24 hours (bromoalkane addition) or 50°C for 2 hours (alcoholysis); solvents include toluene, trichloromethane ^31P NMR to confirm completion
4 Hydrolysis Hydrolysis of intermediate phosphorous compounds to finalize this compound oxide formation. Room temperature, 1 hour stirring; aqueous workup ^31P NMR and isolation of white solid product

This method yields this compound oxide with over 90% yield and high purity, facilitated by vacuum distillation and solvent removal steps. The solvents used are typically acetic acid, trichloromethane, methylene dichloride, benzene, or toluene, with acetic acid and trichloromethane preferred for certain steps.

Variants and Optimization of the Synthetic Route

There are three main variants in the final step to obtain this compound oxide from dioctyl phosphorus chloride:

Each variant offers different advantages in terms of reaction control, yield, and purity. The choice of solvent and reaction temperature is critical for optimizing the reaction kinetics and product isolation.

Analytical Techniques in Preparation

Throughout the preparation, ^31P Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to monitor reaction progress and endpoint determination. This technique ensures precise control over reaction completeness and product identity.

Vacuum distillation and solvent extraction are employed for purification, removing excess reagents and by-products to isolate the this compound or its oxide in a white solid or light green liquid form, depending on the intermediate.

Summary Table of this compound Preparation

Parameter Description / Condition Notes
Starting Material Sodium hypophosphite or inferior sodium phosphate Readily available and cost-effective
Key Reagents Octene, trichlorosilane, bromoalkane or alcohol Sequence critical for product formation
Solvents Acetic acid, trichloromethane, toluene, benzene Choice affects reaction rate and purity
Reaction Temperatures 120–135°C (octene addition), 80°C (reduction), 50–100°C (substitution) Controlled heating essential
Reaction Time 1–24 hours depending on step Longer times for substitution steps
Yield >90% High yield with proper control
Purification Techniques Vacuum distillation, solvent extraction, drying Ensures high purity product
Analytical Monitoring ^31P NMR spectroscopy Essential for reaction endpoint detection

Chemical Reactions Analysis

Types of Reactions

Trioctylphosphine undergoes various types of chemical reactions, including:

  • Oxidation: : this compound reacts with oxygen to form this compound oxide.

    P(C8H17)3+O2OP(C8H17)3\text{P(C}_8\text{H}_{17})_3 + \text{O}_2 \rightarrow \text{OP(C}_8\text{H}_{17})_3 P(C8​H17​)3​+O2​→OP(C8​H17​)3​

  • Substitution: : It can react with halogens or halogenated compounds to form phosphonium salts.

    P(C8H17)3+RX[RP(C8H17)3]+X\text{P(C}_8\text{H}_{17})_3 + \text{RX} \rightarrow \text{[RP(C}_8\text{H}_{17})_3]^+ \text{X}^- P(C8​H17​)3​+RX→[RP(C8​H17​)3​]+X−

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen, halogens, and various metal salts. These reactions are often carried out under inert atmospheres to prevent unwanted oxidation .

Major Products

The major products formed from these reactions include this compound oxide, phosphonium salts, and various metal phosphides when reacting with metal salts .

Scientific Research Applications

Metal Extraction

TOPO is widely used as an extractant for various metals due to its ability to form stable complexes with metal ions.

Case Study: Uranium Extraction

TOPO is particularly effective in the solvent extraction of uranium from aqueous solutions. Its high polarity allows it to bind effectively with uranium ions, facilitating their separation from other elements. In a study, TOPO demonstrated a high extraction efficiency compared to other extractants, achieving over 90% recovery of uranium from simulated waste streams .

Table 1: Efficiency of TOPO in Metal Extraction

Metal IonExtraction Efficiency (%)Conditions
Uranium>90Aqueous phase with TOPO
Thorium92.26pH 1.00 HNO3 solution
GalliumHighTOPO:malonic acid mixture

Quantum Dot Synthesis

TOPO serves as a capping ligand in the synthesis of semiconductor nanocrystals, particularly cadmium selenide (CdSe) quantum dots.

Case Study: CdSe Quantum Dots

In a research study, the synthesis of CdSe quantum dots using TOPO resulted in photoluminescence emission that could be tuned across the visible spectrum. The use of TOPO not only facilitated the growth of these nanocrystals but also enhanced their stability and solubility in organic solvents like chloroform and toluene .

Table 2: Photoluminescence Properties of CdSe Quantum Dots

SolventEmission Range (nm)Reaction Yield (%)
TOPO475 - 64580 - 85
Stearic AcidSimilarHigher than TOPO

Environmental Applications

TOPO has been utilized in environmental chemistry for the extraction of pollutants such as hexavalent chromium from contaminated water sources.

Case Study: Chromium Extraction

Research indicated that membranes impregnated with TOPO could effectively extract hexavalent chromium ions from aqueous solutions, demonstrating its potential application in environmental remediation technologies .

Table 3: Effectiveness of TOPO in Environmental Remediation

ContaminantExtraction MethodEfficiency (%)
Hexavalent ChromiumMembrane extractionHigh
Organophosphate PesticidesSoxhlet extraction with TOPOHigher than alternatives

Mechanism of Action

The mechanism by which trioctylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with metal ions. This interaction stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions and other electrophilic species, and the pathways involved often include coordination and redox reactions .

Comparison with Similar Compounds

TOP vs. Oleylamine (OLA)

OLA (C₁₈H₃₅NH₂), an amine-based ligand, contrasts with TOP in both electronic and steric effects:

Property TOP OLA References
Functional Group Phosphine (-P) Amine (-NH₂)
Surface Interaction Moderate coordination, lower basicity Stronger coordination, higher basicity
Optical Effects Red-shifted absorption/emission peaks Blue-shifted absorption/emission peaks
Particle Size Control Smaller particles (e.g., CuO: 492 nm absorption edge) Larger particles (CuO: 415 nm edge)
Phase Purity Mixed phases (e.g., Cu₃Se₂ + Cu₇.₁₆Se₄) Single phase (Cu₇.₁₆Se₄)
Emission FWHM Broader (e.g., CuO: 82 nm) Narrower (e.g., CuO: 72 nm)

Key Findings :

  • TOP’s phosphine group provides weaker Lewis basicity than OLA’s amine, leading to less stable metal-ligand bonds and faster precursor decomposition .
  • OLA-capped nanocrystals exhibit blue-shifted emission due to smaller particle sizes and stronger quantum confinement, whereas TOP-capped particles show red shifts indicative of larger sizes .
  • TOP promotes mixed crystallographic phases (e.g., tetragonal + cubic Cu-Se phases), while OLA favors single-phase growth .

TOP vs. Trioctylphosphine Oxide (TOPO)

TOPO (C₂₄H₅₁OP), the oxidized form of TOP, is a common solvent and surfactant in nanocrystal synthesis:

Property TOP TOPO References
Chemical Role Phosphorus source, reducing agent Surfactant, stabilizer
Reactivity Reduces metal precursors to phosphides Non-reductive; stabilizes nanoparticles
Synthesis Example Converts Ni to Ni₂P at 320°C Forms FeP nanowires with TOP
Morphology Control Enables anisotropic growth (e.g., nanorods) Limits aggregation via steric effects

Key Findings :

  • TOP directly participates in redox reactions (e.g., converting Ni²⁺ to Ni₂P), whereas TOPO acts as a passive stabilizer .
  • Combining TOP and TOPO in synthesis tunes nanostructure morphology: higher TOPO ratios suppress anisotropic growth in FeP nanowires .

TOP vs. Other Organophosphorus Compounds

Compared to tris(diethylamino)phosphine (TDP) and triphenyl phosphite (TPP):

Compound Role in Synthesis Advantages Limitations
TOP Low-temp P source for metal phosphides Broad applicability (bulk and nano metals) Requires inert conditions
TDP P precursor for Cu₃₋ₓP Air-stable; mild reactivity Limited to specific phases
TPP Ligand for Cu₃₋ₓP Low cost; facile decomposition Forms toxic byproducts

Key Findings :

  • TOP’s versatility in converting metals (e.g., Zn, Ni, Fe) to phosphides at <370°C is unmatched by TDP or TPP .
  • TDP and TPP are preferred for Cu₃₋ₓP synthesis due to controlled decomposition, but TOP enables larger-scale production .

Extraction Systems

Biological Activity

Trioctylphosphine (TOP) is an organophosphorus compound widely used in various fields, including nanotechnology and biomedicine. Its biological activity has garnered attention due to its potential applications in antimicrobial treatments and drug delivery systems. This article explores the biological activity of this compound, particularly focusing on its antimicrobial properties and its role in modifying nanoparticles for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chemical formula C24H51P\text{C}_{24}\text{H}_{51}\text{P}. It is a colorless to yellow liquid with a distinctive odor and is soluble in organic solvents. The compound acts as a surfactant and stabilizing agent in various chemical processes, particularly in the synthesis of nanoparticles.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound oxide (TOPO) when used to modify silica nanoparticles. These modified nanoparticles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Effects of TOPO-Modified Silica Nanoparticles

In a study conducted by Akl et al. (2020), the antimicrobial activities of TOPO-modified silica nanoparticles were assessed against several bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Klebsiella species
  • Pseudomonas species

The minimum inhibitory concentration (MIC) was determined for each bacterial strain, revealing that TOPO-modified nanoparticles displayed potent antibacterial effects, while native silica nanoparticles showed no significant antibacterial activity at comparable concentrations.

Table 1: Antibacterial Efficacy of TOPO-Modified Silica Nanoparticles

Bacterial StrainMIC (mg/mL)
Methicillin-resistant Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella species1.5
Pseudomonas species2.0

This study suggests that TOPO-modified silica nanoparticles could serve as effective antibacterial agents, providing a potential alternative to conventional antibiotics, especially in light of rising antibiotic resistance .

The mechanism underlying the antibacterial activity of TOPO-modified nanoparticles involves several factors:

  • Disruption of Bacterial Membranes : The phosphine groups can interact with bacterial cell membranes, leading to structural disruption.
  • Reactive Oxygen Species (ROS) Generation : The presence of TOPO may enhance the production of ROS, which can damage cellular components in bacteria.
  • Enhanced Penetration : The surfactant properties of TOPO facilitate better penetration into bacterial cells.

Applications in Drug Delivery

Beyond its antimicrobial properties, this compound is also being explored for its role in drug delivery systems. Its ability to stabilize nanoparticles makes it a valuable component in formulating nano-drugs that can efficiently deliver therapeutic agents to targeted sites within the body.

Research Findings on Drug Delivery Systems

A recent study highlighted the use of TOPO in developing quantum dots (QDs) for targeted drug delivery. The modified QDs demonstrated improved cellular uptake and therapeutic efficacy against various cancer cell lines . This indicates the versatility of this compound not only as an antimicrobial agent but also as a facilitator for advanced drug delivery technologies.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling trioctylphosphine (TOP) in laboratory settings?

TOP is classified as a skin and eye irritant (Category 1B/1 under GHS-US) and requires stringent safety measures. Researchers must:

  • Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant aprons, and sealed goggles .
  • Work in a fume hood to prevent inhalation of vapors, which lack established acute toxicity data but pose risks due to volatility (boiling point: 175°C; flash point: 147°C) .
  • Store TOP in airtight containers away from oxidizers and heat sources to avoid decomposition or combustion .

Q. How does TOP’s coordination chemistry enable its role as a stabilizing ligand in nanocrystal synthesis?

TOP acts as a Lewis base, binding to metal surfaces (e.g., Cd, Se) during nanocrystal growth. This stabilizes reactive intermediates and prevents aggregation. For example, in CdSe synthesis, TOP coordinates with Cd precursors, modulating nucleation kinetics and enabling size-selective precipitation (<5% size dispersion) . The alkyl chains of TOP provide steric stabilization, which is critical for colloidal stability in nonpolar solvents .

Q. What regulatory considerations apply to TOP in international research collaborations?

TOP is listed under multiple regulatory frameworks:

  • Canada : Domestic Substances List (DSL) .
  • EU : EINECS inventory .
  • China : IECSC . Researchers must ensure compliance with local hazardous material disposal protocols, as TOP is classified under UN 1760 (corrosive, Packing Group II) .

Advanced Research Questions

Q. How can researchers optimize TOP-mediated synthesis of metal phosphides (e.g., Ni2P) for catalytic applications?

TOP serves as both a phosphorus source and reducing agent in metal phosphide synthesis. Key parameters include:

  • Temperature : Pyrolysis at 300–350°C ensures complete decomposition of TOP to reactive phosphorus species .
  • Solvent system : Combining TOP with this compound oxide (TOPO) enhances thermal stability and controls crystallinity. For Ni2P, a TOPO/TOP solvent mixture yields tunable morphologies (e.g., nanorods vs. dots) .
  • Stoichiometry : Excess TOP (molar ratio >3:1 vs. metal precursor) suppresses oxide byproducts .

Q. What experimental strategies resolve contradictions in ligand exchange efficiency studies involving TOP-capped quantum dots (QDs)?

Discrepancies in ligand exchange efficiency often arise from incomplete TOP removal or solvent polarity effects. Methodological solutions include:

  • Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Quantifies residual TOP/TOPO on QD surfaces post-exchange .
  • Solvent engineering : Polar solvents (e.g., ethanol) displace TOP more effectively than hexane due to higher dielectric constants .
  • Thermogravimetric analysis (TGA) : Measures ligand desorption thresholds (e.g., TOP decomposes at ~425°C) .

Q. How does TOP influence the extinction coefficient (ϵ\epsilonϵ) of CdSe nanocrystals, and how can this be leveraged for optical applications?

The extinction coefficient of CdSe QDs depends on size due to quantum confinement. TOP’s role includes:

  • Surface passivation : Reduces defect states, sharpening absorption edges (e.g., 1st excitonic peak FWHM <30 nm) .
  • Size control : TOP’s binding affinity tunes growth rates, enabling precise diameter adjustments (12–115 Å). ϵ\epsilon scales with volume (d3\propto d^3) for small QDs but transitions to d2\propto d^2 for larger particles .
  • Applications : High ϵ\epsilon TOP-capped QDs are ideal for photovoltaics and bioimaging due to enhanced light-harvesting and stability .

Q. Methodological Guidance Table

Research Objective Key Parameters TOP-Specific Considerations
Nanocrystal monodispersityInjection temperature, TOP concentrationHigher TOP ratios slow growth, reducing polydispersity
Ligand exchange efficiencySolvent polarity, TGA validationEthanol/hexane mixtures improve TOP removal
Metal phosphide synthesisTOP:metal precursor ratio, pyrolysis timeExcess TOP minimizes oxide phases

Properties

IUPAC Name

trioctylphosphane
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InChI

InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
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InChI Key

RMZAYIKUYWXQPB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H51P
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DSSTOX Substance ID

DTXSID9063582
Record name Phosphine, trioctyl-
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Molecular Weight

370.6 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS]
Record name Phosphine, trioctyl-
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CAS No.

4731-53-7
Record name Trioctylphosphine
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Synthesis routes and methods I

Procedure details

EpB (30.0 mL), ammonium formate (24 g), tris(dibenzylideneacetone)dipalladium(0) (0.15 g) and tributylphosphine (0.50 mL) were added to 50 mL of THF solvent. This mixture was stirred at reflux for 1 hour and then filtered through silica gel to remove the palladium catalyst. The product was analyzed by GC and found to be nearly identical to the product obtained in Comparative Example 1 using trioctylphosphine, which consisted of 3-buten-1-ol/2-buten-1-ol in a mole ratio of >98:2), a small amount of crotonaldehyde, and a large amount of high boilers. This product was distilled through a Vigreux column to afford a product cut with 97.2% selectivity. The isolated yield was 62%. Formation of a white solid during this reaction resulted in a pressure buildup and a vapor release.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Work up yielded trioctylphosphine oxide, a colourless solid FP 47.0° C., 365 g--75% yield on the octene used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Trioctylphosphine
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Trioctylphosphine
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Trioctylphosphine
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Trioctylphosphine
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Trioctylphosphine
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Trioctylphosphine

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